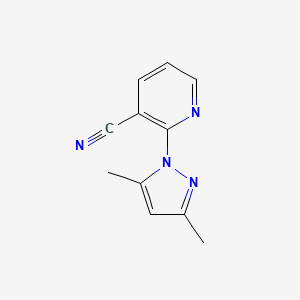

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOEBRECSAQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By strategically coupling a 3,5-dimethylpyrazole moiety with a nicotinonitrile scaffold, this molecule emerges as a promising platform for the development of novel therapeutic agents. This document details the compound's structural and physicochemical properties, provides a robust and replicable protocol for its synthesis with mechanistic insights, and explores its current and potential applications, particularly in oncology. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of modern drug discovery, the hybridization of known pharmacophores—molecular fragments responsible for a drug's biological activity—is a cornerstone strategy for generating novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound is an exemplary case of such a molecular architecture.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its derivatives are renowned for a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory) underscores its clinical significance.[2]

The nicotinonitrile (3-cyanopyridine) moiety is not merely a synthetic handle but also a key structural motif in various biologically active molecules.[3][4] It serves as a versatile precursor for a multitude of heterocyclic systems and has been identified in compounds exhibiting potent anti-proliferative, anti-inflammatory, and antimicrobial activities.[4]

The conjugation of these two powerful moieties in this compound creates a unique electronic and steric profile, making it a compelling candidate for library synthesis and screening against various therapeutic targets.

Structural and Physicochemical Properties

The foundational characteristics of a compound are critical for its application in research and development. The key identifiers and properties of this compound are summarized below.

Chemical Structure

The molecule's structure is defined by the C1-N bond linking the pyrazole and pyridine rings.

Chemical Structure of the Topic Compound.

Core Data

All quantitative data for the compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1134518-34-5 | [5][6] |

| Molecular Formula | C₁₁H₁₀N₄ | [6] |

| Molecular Weight | 198.22 g/mol | [7] |

| Synonyms | 2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | [6] |

Spectroscopic Characterization Profile

While a dedicated experimental spectrum for this specific compound is not publicly available, its structure allows for a highly accurate prediction of its spectroscopic characteristics based on extensive data from analogous compounds.[8][9][10][11][12] This predicted profile is crucial for researchers to confirm the identity and purity of their synthesized material.

| Technique | Feature | Anticipated Signal | Rationale |

| ¹H NMR | Pyrazole Proton (H4) | Singlet, ~6.0-6.3 ppm | The lone proton on the pyrazole ring is in a distinct electronic environment.[8][9] |

| Pyridine Protons | Multiplets, ~7.5-8.8 ppm | Aromatic protons on the electron-deficient pyridine ring appear downfield. | |

| Methyl Protons | Two singlets, ~2.2-2.6 ppm | The two methyl groups on the pyrazole ring are chemically non-equivalent and will appear as sharp singlets.[8][9] | |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~115-118 ppm | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift.[13] |

| Pyridine Carbons | ~120-155 ppm | Aromatic carbons of the pyridine ring. | |

| Pyrazole Carbons | ~105-150 ppm | Aromatic carbons of the pyrazole ring.[14] | |

| Methyl Carbons | ~11-15 ppm | Aliphatic carbons of the two methyl groups.[14] | |

| FT-IR | C≡N Stretch | Strong, sharp peak at ~2210-2230 cm⁻¹ | This is a highly characteristic and reliable absorption for the nitrile functional group.[10][13] |

| C=N, C=C Stretches | 1500-1620 cm⁻¹ | Aromatic ring stretching vibrations from both the pyridine and pyrazole moieties.[9][10] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 198 | Corresponds to the molecular weight of the compound. |

| Key Fragments | m/z = 96, 95 | Likely fragments corresponding to the dimethylpyrazole cation and related species.[15][16] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is favored due to the high commercial availability of the starting materials, the robustness of the reaction, and the typically high yields.

Causality of Experimental Design: The SNAr mechanism is predicated on the pyridine ring being "electron-deficient," which is enhanced by the electron-withdrawing nature of the nitrile group. This polarity makes the C2 position, which bears a good leaving group (e.g., a halogen), highly susceptible to attack by a nucleophile. 3,5-Dimethylpyrazole, upon deprotonation by a base, becomes a potent N-nucleophile, perfectly suited for this transformation. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), thereby liberating the pyrazolate anion and accelerating the reaction rate.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

A validated workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps and checkpoints for a successful synthesis.

-

Reactor Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol, 1.0 equiv.).

-

Reagent Addition: Add 3,5-dimethylpyrazole (1.06 g, 11 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the 2-chloronicotinonitrile spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.

-

Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a white to off-white crystalline solid.

Safety Considerations

-

Handling: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reagent Hazards: 2-Chloronicotinonitrile is toxic and an irritant. DMF is a reproductive toxin. Based on data for structurally similar compounds, the final product should be handled with care, as it may be harmful if swallowed and cause skin and eye irritation.[11]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a core scaffold for developing new drugs. Its structure is a deliberate combination of two biologically relevant heterocycles.

Conceptual diagram of pharmacophore hybridization.

Anticancer Potential

The most promising application for this scaffold is in oncology. Numerous studies have demonstrated that molecules incorporating both pyrazole and nicotinonitrile motifs exhibit significant cytotoxic effects against various cancer cell lines.[4][10] For instance, newly synthesized heterocyclic candidates containing these moieties have shown potent activity against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[4][10] Research on pyrazolyl pyridine conjugates has identified them as potential inhibitors of PIM-1 kinase, an important target in cancer therapy, and as activators of caspases, which induce apoptosis (programmed cell death) in cancer cells.[17] The title compound serves as a foundational structure that can be further functionalized to optimize these anticancer properties.

Other Therapeutic Avenues

Given the broad biological activities of its constituent parts, this scaffold is also a candidate for development in other areas:

-

Anti-inflammatory Agents: The pyrazole core is famous for its role in COX-2 inhibitors.

-

Antimicrobial Agents: Both heterocycles are present in compounds with documented antibacterial and antifungal activity.[2][18]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its straightforward and high-yielding synthesis makes it readily accessible for further investigation. The confluence of the proven pyrazole pharmacophore and the versatile nicotinonitrile scaffold provides a rich foundation for generating libraries of novel derivatives.

Future research should focus on:

-

Derivatization: Exploring substitutions on both the pyridine and pyrazole rings to build a comprehensive Structure-Activity Relationship (SAR) profile.

-

Biological Screening: Testing new analogues against a wide panel of cancer cell lines and other therapeutic targets, such as kinases and microbial enzymes.

-

Computational Modeling: Using in silico methods to predict binding modes and guide the design of next-generation compounds with improved potency and selectivity.

This technical guide serves as a foundational resource, empowering researchers to harness the full potential of this promising molecular scaffold in their scientific endeavors.

References

- 1134518-34-5|this compound - BLDpharm.

- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv.

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. Available at: [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. - ResearchGate. Available at: [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central. Available at: [Link]

-

synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz - Semantic Scholar. Available at: [Link]

-

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine - PubChem. Available at: [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. Available at: [Link]

-

6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile - MySkinRecipes. Available at: [Link]

-

2-(3,5-dimethyl-1h-pyrazol-1-yl)pyridine - PubChemLite. Available at: [Link]

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem. Available at: [Link]

-

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - PubChem. Available at: [Link]

-

Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436 - ResearchGate. Available at: [Link]

-

Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. Available at: [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on - Semantic Scholar. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

-

One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity - Semantic Scholar. Available at: [Link]

-

Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - MDPI. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

The FT-IR spectrum of 3,5-dimethylpyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

3,5-Dimethylpyrazole - NIST WebBook. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1134518-34-5|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile [myskinrecipes.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | C8H9N3O | CID 262101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

The strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of contemporary medicinal chemistry. This guide delves into the technical intricacies of one such molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, which bears the CAS Number 1134518-34-5 .[1] This compound represents a thoughtful amalgamation of the pyrazole and nicotinonitrile moieties, both of which are recognized as "privileged structures" in drug discovery due to their recurrent appearance in a wide array of biologically active agents.[2][3][4][5]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs and is lauded for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is a key structural element in various therapeutic agents, contributing to their efficacy as kinase inhibitors and other targeted therapies.[2][3] The deliberate fusion of these two motifs in this compound creates a molecule of significant interest for scaffold-based drug design, offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and lipophilic regions.

This technical guide serves as a comprehensive resource for researchers, providing critical information on the synthesis, characterization, and potential applications of this promising heterocyclic compound. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, we aim to empower scientists in their pursuit of novel therapeutics.

PART 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1134518-34-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₄ | Inferred |

| Molecular Weight | 198.23 g/mol | Inferred |

| IUPAC Name | This compound | N/A |

Note: Experimentally determined properties such as melting point, boiling point, and solubility are not yet widely reported in the literature and would require experimental determination.

PART 2: Synthesis and Mechanistic Insights

The synthesis of pyrazolyl-substituted nicotinonitriles typically involves a multi-step sequence that culminates in the formation of the pyrazole ring on a pre-functionalized nicotinonitrile scaffold. A highly effective and rational approach is the condensation of a hydrazinylnicotinonitrile precursor with a 1,3-dicarbonyl compound, such as acetylacetone. This method is well-documented for analogous structures and provides a reliable pathway to the target molecule.[2][7]

Proposed Synthetic Pathway

The logical synthesis of this compound can be envisioned as a two-step process starting from 2-chloronicotinonitrile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related pyrazolyl-nicotinonitriles.[2][7]

Step 1: Synthesis of 2-Hydrazinylnicotinonitrile

-

Reaction Setup: To a solution of 2-chloronicotinonitrile (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).

-

Reaction Conditions: Stir the reaction mixture under reflux for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield 2-hydrazinylnicotinonitrile.

Causality: The use of an excess of hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion, replacing the chloro group with the hydrazinyl moiety. Ethanol serves as a suitable polar protic solvent for both reactants.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask containing acetic acid, dissolve 2-hydrazinylnicotinonitrile (1 equivalent). Add acetylacetone (1 equivalent) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for approximately 8 hours. Monitor the reaction's progress via TLC.

-

Work-up and Isolation: After cooling, the solid product is expected to precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Mechanistic Insight: This reaction is a classic example of the Knorr pyrazole synthesis. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. Acetic acid acts as both a solvent and a catalyst for the condensation and dehydration steps.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

PART 3: Analytical Characterization

The unambiguous identification and confirmation of the structure of the synthesized compound are paramount. Based on data from analogous compounds, the following spectroscopic characteristics are expected.[7]

| Analytical Technique | Expected Observations |

| Infrared (IR) Spectroscopy | A sharp, strong absorption band around 2210-2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. |

| ¹H NMR Spectroscopy | - Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, for the two methyl groups on the pyrazole ring.- A singlet around δ 6.0-6.2 ppm, integrating to 1H, for the C4-proton of the pyrazole ring.- A multiplet system in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons of the pyridine ring. |

| ¹³C NMR Spectroscopy | - Signals for the two pyrazole methyl carbons.- A signal for the nitrile carbon (C≡N) typically in the range of δ 115-120 ppm.- Signals corresponding to the carbons of the pyrazole and pyridine rings. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (198.23). |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated values for the molecular formula C₁₁H₁₀N₄. |

PART 4: Applications in Drug Development and Medicinal Chemistry

The pyrazolyl-nicotinonitrile scaffold is a compelling starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The nitrogen atoms in both the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the overall structure provides a rigid framework for orienting various substituents to interact with specific binding pockets in enzymes.

Potential Therapeutic Targets:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The pyrazolyl-nicotinonitrile scaffold can be elaborated with different side chains to target specific kinases implicated in cancer and inflammatory diseases, such as PIM-1 kinase.[3]

-

Anticancer Activity: Derivatives of both pyrazole and nicotinonitrile have demonstrated potent cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinoma.[2] The combination of these two moieties may lead to synergistic or enhanced anticancer activity.

-

Antimicrobial and Antiviral Agents: The rich electronic nature and structural diversity of pyrazole derivatives have led to their investigation as antibacterial, antifungal, and antiviral compounds.[8]

The core structure of this compound serves as a versatile platform for library synthesis. By modifying the substituents on the pyridine ring or the pyrazole methyl groups, chemists can systematically explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for a given biological target.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling heterocyclic nitrogen-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Al-Issa, S. A. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. [Link]

-

El-Sayed, N. N. E., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]

-

Kumar, A., et al. (2014). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ChemInform, 45(34). [Link]

-

Mohareb, R. M., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-15. [Link]

-

Abdel-Aziz, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Organic Chemistry & Research, 8(1), 1-12. [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

-

Bhat, M. A., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1281-1285. [Link]

-

Gomez-Gutierrez, P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4721. [Link]

-

El-Fakharany, E. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

Sources

- 1. 1134518-34-5|this compound|BLD Pharm [bldpharm.com]

- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyrazole ring linked to a nicotinonitrile moiety. This molecular scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and nicotinonitrile cores. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects[1]. Similarly, the nicotinonitrile framework is a key component in numerous bioactive molecules. The combination of these two pharmacophores in a single molecule presents a promising avenue for the discovery of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄ | |

| Molecular Weight | 198.22 g/mol | , |

| CAS Number | 1134518-34-5 | |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

Synthesis

The synthesis of this compound can be achieved through a condensation reaction between a suitable hydrazinylnicotinonitrile precursor and acetylacetone. This method is a common and effective way to form the 3,5-dimethylpyrazole ring system. A plausible synthetic route is outlined below, based on established methodologies for similar compounds[2].

Proposed Synthetic Pathway

A likely synthetic approach involves a two-step process starting from a readily available chloronicotinonitrile. The first step is the formation of a hydrazinylnicotinonitrile intermediate, followed by cyclization with acetylacetone.

Experimental Protocol (Representative)

This protocol is adapted from the synthesis of a structurally related compound and serves as a guide for the preparation of this compound[2].

Step 1: Synthesis of 2-Hydrazinylnicotinonitrile

-

To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (4 equivalents).

-

Heat the reaction mixture under reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-hydrazinylnicotinonitrile (1 equivalent) in a mixture of ethanol and glacial acetic acid.

-

Add acetylacetone (1 equivalent) to the solution.

-

Heat the reaction mixture at reflux for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

The product may be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting solid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/dioxane[2].

Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. The following are expected characterization data based on the analysis of a similar, more complex molecule containing the same core structure[2].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | ~2210 - 2230 |

| C=N (pyrazole & pyridine) | ~1620 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum should display distinct signals for the methyl groups on the pyrazole ring and the protons of the pyridine and pyrazole rings.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-CH₃ | ~2.5 | Singlet |

| Pyrazole-H | ~6.0 - 7.5 | Singlet |

| Pyridine-H | ~7.5 - 9.0 | Multiplets |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported, the known pharmacological activities of its constituent moieties suggest several potential therapeutic applications.

Anticancer Activity

Both pyrazole and nicotinonitrile derivatives have demonstrated significant potential as anticancer agents[1][2]. The pyrazole ring is a core component of several approved anticancer drugs. The mechanism of action for such compounds often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs)[1]. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes. Therefore, this compound could be investigated for its potential anti-inflammatory and analgesic activities.

Workflow for Biological Evaluation

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the promising pharmacological profiles of its constituent pyrazole and nicotinonitrile moieties make it an attractive candidate for screening in various biological assays, particularly in the areas of oncology and inflammation. This technical guide provides a solid foundation for researchers to begin their exploration of this interesting heterocyclic compound.

References

-

A. M. M. Hassan, et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1985. [Link]

-

Angene Chemical. (n.d.). 6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Pyridine-3-Carbonitrile. Retrieved from [Link]

-

Baral, P., et al. (2019). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 10, 1379. [Link]

Sources

- 1. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its fundamental physicochemical characteristics. Given the nascent stage of publicly available data on this specific molecule, this guide synthesizes direct information with data from structurally analogous compounds to provide a robust predictive profile. Experimental protocols for the empirical determination of key physical properties are also detailed, empowering researchers to validate and expand upon the existing knowledge base.

Introduction and Chemical Identity

This compound, a molecule integrating a pyrazole and a nicotinonitrile moiety, represents a class of compounds of significant interest in medicinal chemistry. The unique arrangement of nitrogen-containing heterocycles often imparts favorable pharmacological properties. An accurate understanding of its physical properties is a critical prerequisite for its advancement through the drug development pipeline, influencing formulation, pharmacokinetics, and toxicological assessment.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 1134518-34-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₄ | [2] |

| Molecular Weight | 198.23 g/mol | [3] |

Core Physical Properties: A Data Synthesis Approach

Table 2: Summary of Physical Properties

| Property | Value | Notes and Comparative Insights |

| Melting Point | Data not available. Estimated to be in the range of 270-290 °C. | This estimation is based on the melting points of structurally similar compounds. For instance, 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile has a reported melting point of 287–289 °C[4]. Another complex derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile, melts at 270–272 °C[5]. The presence of additional aromatic and halogenated moieties in these analogs would be expected to increase the melting point due to stronger intermolecular forces and higher molecular weight. Therefore, the parent compound is likely to have a melting point within or slightly below this range. |

| Boiling Point | Data not available. | Due to its relatively high molecular weight and polar nature, the compound is expected to have a high boiling point, likely above 300 °C. Distillation would likely require reduced pressure to prevent decomposition. |

| Solubility | Data not available. | Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol. Its solubility in aqueous solutions is predicted to be low. |

| Appearance | Likely a white to off-white solid. | Based on the appearance of related pyrazole and nicotinonitrile derivatives. |

Spectroscopic and Analytical Characterization

While a complete, published spectrum for this compound is not available, the expected spectral characteristics can be inferred from the known spectra of its constituent moieties and closely related analogs.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Nitrile (C≡N) | ~2210 - 2230 | The nitrile group typically shows a sharp, medium-intensity band in this region. For example, the IR spectrum of 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile displays a C≡N stretch at 2210 cm⁻¹[4]. |

| Aromatic C=C and C=N | ~1400 - 1650 | Multiple bands are expected in this region corresponding to the stretching vibrations of the pyrazole and pyridine rings. |

| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations for the C-H bonds on the aromatic rings. |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations for the C-H bonds of the methyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The predicted chemical shifts are based on the analysis of similar structures.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H | ~7.5 - 8.5 | m | 3H | The protons on the nicotinonitrile ring are expected to appear in the aromatic region. |

| Pyrazole-H | ~6.1 - 6.2 | s | 1H | The lone proton on the pyrazole ring is anticipated to be a singlet in this region, as seen in 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile (δ 6.15 ppm)[4]. |

| Methyl (CH₃) | ~2.3 - 2.5 | s | 6H | The two methyl groups on the pyrazole ring are expected to appear as singlets. The reported values for a similar compound are δ 2.31 and 2.45 ppm[4]. |

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Nitrile (C≡N) | ~117 - 120 | The carbon of the nitrile group is expected in this range. A value of 117.9 ppm is reported for a related structure[4]. |

| Aromatic/Heteroaromatic Carbons | ~108 - 160 | The carbons of the pyridine and pyrazole rings will appear in this broad region. |

| Methyl (CH₃) | ~18 - 20 | The carbons of the two methyl groups are expected at the higher field end of the spectrum. Values of 18.4 and 19.3 ppm are reported for a similar compound[4]. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 198.0905 (calculated for C₁₁H₁₀N₄)

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitrile group (CN), methyl groups (CH₃), and cleavage of the bond between the two heterocyclic rings.

Experimental Protocols for Physical Property Determination

To obtain definitive data for this compound, the following experimental protocols are recommended. These methods are standard in organic and medicinal chemistry and provide a framework for rigorous characterization.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range can indicate the presence of impurities.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Observe the sample closely as the temperature approaches the estimated melting point.

-

Reduce the heating rate to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between these two temperatures.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility profile is critical for designing in vitro assays, formulation development, and predicting in vivo absorption.

Procedure:

-

Add approximately 1 mg of the compound to a series of vials.

-

To each vial, add 1 mL of a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, DMF, acetone, dichloromethane, hexane).

-

Vortex each vial for 1 minute.

-

Visually inspect for dissolution.

-

If the compound dissolves, it is considered soluble at ≥ 1 mg/mL.

-

If not fully dissolved, the sample can be gently warmed and/or sonicated to assess for any increase in solubility.

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

Caption: Qualitative Solubility Assessment Workflow.

Conclusion

This technical guide has consolidated the available and inferred physical properties of this compound. While a complete experimental dataset is yet to be published, the provided information, based on sound chemical principles and comparative analysis of related structures, offers a valuable starting point for researchers. The detailed experimental protocols included herein provide a clear path for the empirical validation and expansion of this foundational knowledge. As this compound progresses through the research and development lifecycle, a comprehensive and accurate understanding of its physical properties will be indispensable for its successful application in the pharmaceutical sciences.

References

-

abcr Gute Chemie. AB405579 | CAS 1134518-34-5. Available from: [Link].

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. 2014;19(12):20496-20510. Available from: [Link].

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. 2019;24(10):1965. Available from: [Link].

-

Arctom. CAS NO. 1134518-34-5 | this compound. Available from: [Link].

Sources

- 1. 1134518-34-5|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. AB405579 | CAS 1134518-34-5 – abcr Gute Chemie [abcr.com]

- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

This guide provides a comprehensive technical overview of the solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, the key factors influencing this critical property, and detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a multitude of applications, including:

-

Synthetic Chemistry: Solvent selection for reactions, purification, and crystallization is directly dictated by the compound's solubility profile.

-

Pharmaceutical Development: Aqueous solubility is a major determinant of a drug candidate's oral bioavailability and its suitability for various formulations. Poor solubility can be a significant hurdle in the drug development pipeline.

-

In Vitro Biological Assays: Achieving accurate and reproducible results in biological screening assays necessitates that the test compound remains in solution at the required concentrations.

This guide will, therefore, equip the reader with the necessary knowledge to both predict and experimentally determine the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound, which incorporates both a pyrazole and a nicotinonitrile moiety, provides valuable clues to its potential solubility.

-

Pyrazole Moiety: The 1H-pyrazole ring system is known to have limited solubility in water but exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone.[1] The solubility of pyrazole derivatives can be enhanced by the introduction of polar functional groups.[2]

-

Nicotinonitrile Moiety: Nicotinonitrile, or 3-cyanopyridine, is readily soluble in water, as well as in common organic solvents like ethanol, ether, and benzene.[3]

-

Overall Structure: The combination of the relatively non-polar dimethyl-pyrazole component with the more polar nicotinonitrile ring suggests that this compound will likely exhibit moderate solubility in a range of organic solvents. Its aqueous solubility is expected to be limited but potentially improvable through formulation strategies.

A summary of the predicted solubility based on its constituent functional groups is presented in Table 1.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low to Moderate | The presence of nitrogen atoms allows for some hydrogen bonding, but the overall structure has significant non-polar character. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | Capable of hydrogen bonding and accommodating the polarity of the nicotinonitrile ring. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO) | High | Good dipole-dipole interactions with the polar functionalities of the molecule. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The molecule's polarity is likely too high for significant dissolution in non-polar media. |

Factors Influencing the Solubility of this compound

Several key factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1] This is a critical parameter to consider during experimental work.

-

pH: The presence of nitrogen atoms in both the pyrazole and pyridine rings means that the compound's solubility can be pH-dependent. In acidic conditions, these nitrogen atoms can be protonated, forming salts that are generally more water-soluble.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in any solubility determination.

-

Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly enhance the solubility of poorly soluble organic compounds.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. Two common types of solubility assays are the thermodynamic and kinetic solubility assays. The choice between them depends on the stage of research and the specific information required.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol for Thermodynamic Solubility Assay:

-

Preparation: Accurately weigh an excess amount of this compound into a suitable vial (e.g., glass HPLC vial).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtering the solution through a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve of the compound in the same solvent must be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (µM).

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds. These assays measure the concentration at which a compound precipitates from a solution that is rapidly prepared from a concentrated stock solution (typically in DMSO).

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol for Kinetic Solubility Assay (Nephelometry Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to all wells, including controls, to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. This guide has provided a theoretical framework for understanding the factors that govern its solubility and has detailed robust, industry-standard protocols for its experimental determination. By applying these methodologies, researchers can obtain the critical solubility data necessary to advance their work with this promising compound.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous structural elucidation and quality control of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. For researchers in medicinal chemistry and drug development, pyrazole and nicotinonitrile scaffolds are of significant interest due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Therefore, rigorous and accurate characterization of novel derivatives like the title compound is a critical step in the discovery pipeline.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process of characterizing a newly synthesized compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and interpreting the expected data to build a complete structural picture.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of substituents on the pyrazole and pyridine rings.

Expert Rationale for Experimental Choices

The choice of solvent and NMR frequency is critical. A deuterated solvent that fully dissolves the sample without reacting with it is required; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common first choices for heterocyclic compounds.[5] A high-field spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced aromatic protons on the nicotinonitrile ring.

Detailed Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a small cotton plug into a 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 30-45° pulse angle with a relaxation delay of 1-2 seconds over 16-32 scans is typically sufficient.[5]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.[5]

Predicted Spectral Data & Interpretation

The chemical structure, with systematic numbering for NMR assignment, forms the basis of our predictions.

Caption: Structure of this compound with atom numbering.

¹H NMR Predictions: The proton spectrum is expected to be clean and highly informative. The two methyl groups on the pyrazole ring will appear as sharp singlets, being magnetically equivalent. The pyrazole H4' proton will also be a singlet. The three protons on the nicotinonitrile ring will form a coupled system, appearing as distinct multiplets.

¹³C NMR Predictions: The carbon spectrum will show all 11 unique carbon atoms. The nitrile carbon will be significantly downfield. Carbons attached to nitrogen (C2, C3', C5', C6) will also be deshielded and appear at higher chemical shifts.[6]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Label | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale |

| C3-(C H₃) | ~2.3 (s, 3H) | ~14 | Typical chemical shift for a methyl group on a pyrazole ring.[5] |

| C5-(C H₃) | ~2.7 (s, 3H) | ~15 | Slightly downfield due to proximity to the pyridine ring linkage. |

| H4' | ~6.1 (s, 1H) | ~111 | Typical value for H4 of a 3,5-dimethylpyrazole ring.[7] |

| H4 | ~7.3 (dd, 1H) | ~122 | Coupled to both H5 and H6, appears as a doublet of doublets. |

| H5 | ~8.3 (dd, 1H) | ~140 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |

| H6 | ~8.8 (dd, 1H) | ~153 | Most deshielded aromatic proton due to proximity to the ring nitrogen. |

| C2 | - | ~155 | Attached to two nitrogen atoms (pyrazole and pyridine), highly deshielded. |

| C3 | - | ~115 | Position of the nitrile group. |

| C4 | - | ~122 | |

| C5 | - | ~140 | |

| C6 | - | ~153 | Attached to ring nitrogen. |

| C≡N | - | ~117 | Characteristic shift for a nitrile carbon. |

| C3' | - | ~143 | Methyl-substituted carbon in the pyrazole ring. |

| C4' | - | ~111 | |

| C5' | - | ~152 | Methyl-substituted carbon linked to the pyridine ring, deshielded. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, its primary utility is the confirmation of the nitrile (C≡N) group and the characteristic vibrations of the heterocyclic aromatic rings.

Expert Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it superior to traditional KBr pellet methods for routine analysis.

Detailed Experimental Protocol: FT-IR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Predicted Spectral Data & Interpretation

The IR spectrum will be dominated by several key features. The most diagnostic band will be the sharp, strong absorption from the nitrile group.

Table 2: Predicted FT-IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the pyrazole and pyridine rings. |

| 2980-2850 | Weak | Aliphatic C-H Stretch | From the two methyl groups. |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) | A highly characteristic and unambiguous absorption for the nitrile functional group.[8] |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching | A complex series of bands corresponding to the vibrations of the pyrazole and pyridine aromatic systems.[9][10] |

| 1420-1400 | Medium | Pyrazole Ring Vibration | Specific vibrations associated with the pyrazole nucleus.[9] |

| Below 900 | Medium-Strong | C-H Out-of-Plane Bending | Bending vibrations can help confirm the substitution pattern on the aromatic rings. |

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Expert Rationale for Experimental Choices

Electron Ionization (EI) is a standard "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This makes it ideal for structural confirmation and for creating a reference mass spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition from the exact mass of the molecular ion.

Detailed Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or coupled with a GC inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.[11]

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Spectral Data & Fragmentation

The molecular formula is C₁₁H₉N₅, giving a monoisotopic mass of 211.0858 g/mol . The EI mass spectrum should show a strong molecular ion peak (M⁺˙) at m/z = 211. The fragmentation will likely proceed through cleavage at the bond connecting the two rings, as this is a point of relative weakness.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Table 3: Predicted Key Ions in Mass Spectrum

| Predicted m/z | Ion Identity | Rationale |

| 211 | [C₁₁H₉N₅]⁺˙ (M⁺˙) | Molecular ion. Its presence confirms the molecular weight. |

| 116 | [C₆H₂N₃]⁺˙ | Loss of the 3,5-dimethylpyrazolyl radical. |

| 102 | [C₅H₂N₂]⁺ | Loss of a nitrogen radical from the nicotinonitrile fragment. |

| 95 | [C₅H₇N₂]⁺ | Represents the stable 3,5-dimethylpyrazolyl cation, likely a major peak. |

Integrated Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data. The process of confirmation is a self-validating system:

-

Mass Spectrometry establishes the molecular weight (211 g/mol ) and elemental formula (via HRMS), confirming that the product has the correct composition.

-

FT-IR Spectroscopy provides immediate confirmation of key functional groups, most notably the strong C≡N stretch (~2230 cm⁻¹), proving the presence of the nitrile.

-

NMR Spectroscopy provides the definitive structural proof. ¹H NMR confirms the number and connectivity of all protons, showing the characteristic singlets for the pyrazole moiety and the coupled system for the nicotinonitrile ring. ¹³C NMR confirms the presence of all 11 unique carbons in their expected electronic environments.

Together, these three techniques leave no ambiguity. They collectively confirm the molecular formula, the presence of all functional groups, and the specific isomeric arrangement of the this compound structure. This multi-faceted approach ensures the highest level of trustworthiness and scientific integrity for researchers in the field.

References

-

SpectraBase. (n.d.). 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(2-furyl)-6-(trifluoromethyl)nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2016). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2018). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved from [Link]

-

MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

-

Semantic Scholar. (2014). Synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyrazolo[1,5-a]pyrimidine, and pyrazolo[5,1-c][12][13][14]triazine derivatives. Retrieved from [Link]

-

National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Retrieved from [Link]

-

National Institutes of Health. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

MDPI. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Semantic Scholar. (2016). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Retrieved from [Link]

-

ResearchGate. (2020). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 1134518-34-5|this compound|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a proven synthetic methodology, explores the underlying reaction mechanisms, provides guidance on characterization, and outlines the necessary safety precautions. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, actionable protocols.

Introduction and Significance

Nicotinonitrile derivatives are a class of organic compounds that have garnered considerable attention due to their diverse biological activities. The incorporation of a pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, into the nicotinonitrile scaffold can significantly enhance its pharmacological profile. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The target molecule, this compound, is a notable example of this synergy. Its structural features make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substitution on the pyrazole ring can influence the compound's lipophilicity and binding interactions with biological targets. This guide will provide a detailed exploration of the synthesis of this important molecule.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and convergent synthetic approach to this compound involves the formation of the C-N bond between the nicotinonitrile and pyrazole rings. Two primary retrosynthetic disconnections are considered:

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr). This is the most direct approach, involving the displacement of a suitable leaving group (typically a halogen) at the 2-position of the nicotinonitrile ring by the nucleophilic nitrogen of 3,5-dimethylpyrazole.

-

Strategy B: Ring Formation of the Pyrazole. This strategy involves the synthesis of a 2-hydrazinylnicotinonitrile intermediate, followed by condensation with a 1,3-dicarbonyl compound (acetylacetone in this case) to construct the 3,5-dimethylpyrazole ring directly onto the nicotinonitrile scaffold.

While Strategy A is more direct, this guide will focus on a detailed protocol inspired by a well-documented procedure for a structurally similar compound, which follows Strategy B. This approach is robust and provides a clear, step-by-step pathway to a related class of compounds.

Reaction Mechanism

The synthesis via Strategy B involves two key transformations:

-

Nucleophilic Aromatic Substitution to form the Hydrazinyl Intermediate: The reaction of 2-chloronicotinonitrile with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group at the 3-position and the ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic attack. The lone pair of the hydrazine nitrogen attacks the electron-deficient carbon, leading to the formation of a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.

-

Pyrazole Ring Formation (Knorr Pyrazole Synthesis): The subsequent reaction of the 2-hydrazinylnicotinonitrile with acetylacetone is a classic Knorr pyrazole synthesis. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable, aromatic 3,5-dimethylpyrazole ring.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis and is presented as a reliable method for obtaining the target compound.

4.1. Step 1: Synthesis of 2-Hydrazinylnicotinonitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronicotinonitrile | 138.55 | 1.39 g | 0.01 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 (for 100%) | ~1.0 mL | ~0.02 |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.39 g, 0.01 mol) and ethanol (20 mL).

-

Stir the mixture to dissolve the starting material.

-

Add hydrazine hydrate (~1.0 mL, ~0.02 mol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product, 2-hydrazinylnicotinonitrile, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

4.2. Step 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydrazinylnicotinonitrile | 134.14 | 1.34 g | 0.01 |

| Acetylacetone | 100.12 | 1.1 mL | 0.011 |

| Glacial Acetic Acid | 60.05 | 15 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, suspend 2-hydrazinylnicotinonitrile (1.34 g, 0.01 mol) in glacial acetic acid (15 mL).

-

Add acetylacetone (1.1 mL, 0.011 mol) to the suspension.

-

Heat the reaction mixture to reflux for 6-8 hours, with stirring. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice (~50 g) with stirring.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization